molecular formula C11H7ClN4O B13864934 Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-

Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-

Cat. No.: B13864934
M. Wt: 246.65 g/mol
InChI Key: HIDWWNGULXBGAJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of the imidazo[1,2-a]pyridine scaffold makes this compound a significant candidate for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One common method is the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies for direct functionalization .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve solvent- and catalyst-free synthesis under microwave irradiation. This method is advantageous due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and nucleophiles. Conditions often involve the use of bases, solvents like dimethyl sulfoxide, and microwave irradiation .

Major Products

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and material science applications .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in bacterial and cancer cell proliferation . The compound’s ability to form covalent bonds with its targets enhances its efficacy .

Properties

Molecular Formula

C11H7ClN4O

Molecular Weight

246.65 g/mol

IUPAC Name

8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7ClN4O/c12-9-6-10(15-7-14-9)17-8-2-1-4-16-5-3-13-11(8)16/h1-7H

InChI Key

HIDWWNGULXBGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C(=C1)OC3=CC(=NC=N3)Cl

Origin of Product

United States

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